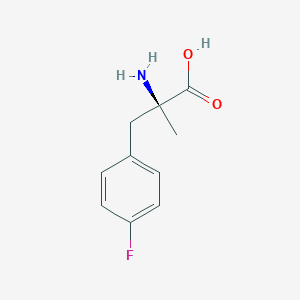

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

Descripción

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid (CAS 130855-57-1) is a non-proteinogenic amino acid with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol . Structurally, it features an (S)-configured α-carbon, a methyl group at the β-position, and a 4-fluorophenyl substituent. This compound is notable for its role in targeting L-type amino acid transporter 1 (LAT1), a protein overexpressed in cancer cells, making it a critical tool for positron emission tomography (PET) imaging of tumors, particularly glioblastoma . Its synthesis typically involves chiral resolution or asymmetric catalysis to ensure enantiomeric purity, as the (S)-enantiomer exhibits superior binding affinity to LAT1 compared to its (R)-counterpart .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRMBENCQBOTHY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469114 | |

| Record name | 4-Fluoro-alpha-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130855-57-1 | |

| Record name | 4-Fluoro-alpha-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid typically involves the use of various starting materials and reagents. One common method includes the use of 4-fluorobenzaldehyde, which undergoes a series of reactions including condensation, reduction, and amination to yield the desired product . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and high yield while minimizing waste and production costs .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or fluorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) . The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals. Its ability to undergo multiple chemical reactions such as oxidation, reduction, and substitution enhances its utility in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to carboxylic acids | Potassium permanganate, H₂O₂ |

| Reduction | Produces alcohols or amines | Sodium borohydride, LiAlH₄ |

| Substitution | Nucleophilic substitution with amines or alcohols | Amines, alcohols |

Biological Applications

Neurotransmitter Modulation

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly influencing excitatory neurotransmission. Its structural similarity to natural amino acids allows it to interact with various receptors in the nervous system, potentially impacting synaptic transmission and plasticity .

Case Study: PET Imaging

A notable application is its use as a precursor for radiolabeled compounds such as (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP). This compound has been developed as a positron emission tomography (PET) probe for imaging tumor-specific L-type amino acid transporter (LAT1). Studies demonstrate that 18F-FIMP shows high accumulation in LAT1-positive tumors while exhibiting low accumulation in normal tissues . This selective uptake makes it a promising tool for cancer imaging.

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations, enhancing product performance.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target . It may also interact with receptors and ion channels, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Pharmacological and Functional Comparisons

- LAT1 Selectivity: (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid exhibits >10-fold higher affinity for LAT1 compared to LAT2, unlike non-methylated analogues like L-4-fluorophenylalanine . The methyl group enhances metabolic stability and reduces renal excretion, prolonging tumor retention in PET imaging .

- Imaging Applications: Compared to 18F-FACBC (a cyclobutane-based amino acid tracer), this compound shows higher specificity for LAT1-positive tumors over inflammatory tissues, reducing false positives . Outperforms 18F-FDG in brain tumor imaging due to lower background uptake in normal brain tissue .

- dihydroxyphenyl analogues (H315, H319, H335 hazards) .

Research Findings and Clinical Relevance

- Mechanistic Insights :

- Synthetic Challenges :

- Requires enantioselective synthesis to avoid racemization, critical for maintaining LAT1 affinity .

Actividad Biológica

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, often referred to as (S)-FAMP, is a chiral amino acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is structurally characterized by a fluorophenyl group and a chiral center, which contribute to its unique pharmacological properties.

The molecular formula of (S)-FAMP is C10H12FNO2, with a molecular weight of approximately 183.18 g/mol. The synthesis typically involves chiral starting materials to ensure the desired stereochemistry, employing methods such as alkylation reactions facilitated by strong bases like sodium hydride or potassium tert-butoxide.

(S)-FAMP interacts with various biological targets, primarily through its role in modulating neurotransmitter systems. It may function as an agonist or antagonist at specific receptors, influencing diverse signaling pathways. The compound's mechanism involves enzyme inhibition and protein-ligand interactions, which are crucial for its therapeutic potential in neurological disorders.

1. Neurotransmitter Modulation

(S)-FAMP has been studied for its effects on neurotransmitter release and receptor activity. Research indicates that it may influence the activity of receptors involved in neurotransmission, suggesting potential applications in treating conditions like depression or anxiety.

2. Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulation. Its ability to act as a potentiator or inhibitor of CFTR highlights its significance in respiratory diseases .

3. Cancer Imaging

Recent studies have explored (S)-FAMP as a candidate for positron emission tomography (PET) imaging agents. When radiolabeled, it can help visualize metabolic processes in tumor cells, providing valuable diagnostic information .

Case Study 1: CFTR Modulation

In one study, (S)-FAMP was docked against the CFTR channel to identify its potential as a modulator. The results showed that it could bind effectively to the potentiator site, enhancing ion flux in epithelial cells derived from cystic fibrosis patients . This finding underscores its therapeutic implications for improving CFTR function.

Case Study 2: PET Imaging

Another investigation highlighted the use of (S)-FAMP labeled with fluorine-18 as a PET tracer. The compound demonstrated high affinity for L-type amino acid transporters (LAT1), which are overexpressed in certain tumors. This property allows for targeted imaging of cancerous tissues, enhancing diagnostic accuracy .

Comparative Analysis

To understand the uniqueness of (S)-FAMP, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Primary Biological Activity |

|---|---|---|

| (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid | Chiral center; fluorophenyl group | Modulates neurotransmitter systems |

| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid | Lacks methyl group at the alpha position | Potentially lower receptor affinity |

| Other non-canonical amino acids | Varies widely in structure | Diverse biological activities |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid?

- Methodological Answer : While direct synthesis of this compound is not detailed in the provided evidence, analogous protocols for related fluorinated amino acids involve:

- Hydrolysis of protected intermediates : Use of LiOH in tetrahydrofuran (THF)/water mixtures to cleave tert-butoxycarbonyl (Boc) protecting groups, followed by acidification to isolate the free amino acid .

- Purification : Preparative HPLC for isolating enantiomerically pure products, as demonstrated in the synthesis of fluorinated PET probes .

- Key considerations : Optimize pH during extraction (e.g., acidify to ~6) to minimize racemization and improve yield .

Q. How is the structural integrity and stereochemistry of this compound validated?

- Methodological Answer :

- Spectroscopic techniques : FT-IR and FT-Raman spectroscopy to confirm functional groups (e.g., carboxylic acid, amine) and compare vibrational modes with computational models .

- Chiral analysis : Use polarimetry or chiral HPLC to verify the (S)-configuration, as described for structurally similar tyrosine derivatives .

- Computational validation : Density Functional Theory (DFT) calculations to predict and cross-validate spectral data (e.g., bond lengths, vibrational frequencies) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Hazard mitigation : Use PPE (gloves, goggles) and ensure ventilation due to risks of skin/eye irritation (GHS Category 2/2A) .

- Spill management : Avoid dust generation; clean with inert absorbents and dispose via certified waste services .

- Storage : Store in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can the affinity of this compound for amino acid transporters be evaluated?

- Methodological Answer :

- In vitro uptake assays : Use transfected cell lines overexpressing transporters (e.g., LAT1, ATB0,+) and measure uptake of radiolabeled (e.g., ¹⁸F-FIMP) or ¹⁴C-labeled analogs. Compare uptake in transfected vs. mock cells .

- Inhibitor studies : Co-incubate with transporter-specific inhibitors (e.g., BCH for LAT1) to confirm selectivity. A >50% reduction in uptake indicates transporter-specific binding .

- Data interpretation : Normalize uptake values to protein content and express as % of control. Statistical significance (p<0.05) validates transporter affinity .

Q. What computational approaches elucidate its electronic and vibrational properties?

- Methodological Answer :

- Quantum mechanical modeling : Perform ab initio Hartree-Fock (HF) and DFT calculations (e.g., B3LYP/6-31G* basis set) to predict hyperpolarizability, charge distribution, and vibrational spectra .

- Normal coordinate analysis : Deconvolute FT-IR/FT-Raman spectra to assign vibrational modes (e.g., C-F stretching at ~1,100 cm⁻¹) .

- Software tools : Gaussian or ORCA for geometry optimization; VEDA for vibrational assignments .

Q. How is this compound utilized in positron emission tomography (PET) imaging?

- Methodological Answer :

- Radiolabeling : Incorporate ¹⁸F via nucleophilic substitution or prosthetic group strategies (e.g., 2-¹⁸F-fluoroethoxy groups) to create tracers like ¹⁸F-FIMP .

- Biodistribution studies : Administer the tracer to tumor-bearing mice and quantify accumulation in LAT1-positive tissues vs. inflamed regions using PET/CT imaging .

- Kinetic modeling : Calculate standardized uptake values (SUVs) and compare with immunohistochemical LAT1 expression levels .

Q. How does fluorine substitution impact its stability and bioactivity?

- Methodological Answer :

- Comparative studies : Synthesize analogs with fluorine at different positions (e.g., para vs. meta) and assess:

- Chemical stability : Accelerated degradation studies under varied pH/temperature .

- Binding affinity : Competitive inhibition assays with LAT1/ATB0,+ to determine structure-activity relationships (SAR) .

- Electronic effects : Use Hammett constants (σ) to correlate fluorine’s electronegativity with metabolic resistance or transporter affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.